molecular formula C6H7ClN2O2 B2694850 ethyl 5-chloro-1H-imidazole-4-carboxylate CAS No. 76182-29-1

ethyl 5-chloro-1H-imidazole-4-carboxylate

Cat. No.: B2694850
CAS No.: 76182-29-1
M. Wt: 174.58
InChI Key: FHMKYTDEGLFVSL-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-1H-imidazole-4-carboxylate (CAS 76182-29-1) is a versatile chemical building block belonging to the imidazole class of heterocyclic compounds, with a molecular formula of C6H7ClN2O2 and a molecular weight of 174.59 g/mol . The imidazole ring is a fundamental scaffold in medicinal chemistry, found in a wide range of significant natural substances and therapeutic agents . Researchers value this core structure for its diverse biological activities, which include serving as an inhibitor for various enzymes and demonstrating potential in anticancer, antibacterial, antifungal, antiviral, and antidiabetic research . The presence of both a carboxylate ester and a chlorine atom on the imidazole ring provides reactive sites for further synthetic modification, making this compound a valuable intermediate for the synthesis of more complex molecules in drug discovery and development efforts . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. It must be handled by qualified professionals with reference to the supplied Safety Data Sheet, which indicates several health hazards . For consistent quality, the compound is supplied with high-purity specifications and should be stored under an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-chloro-1H-imidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-2-11-6(10)4-5(7)9-3-8-4/h3H,2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMKYTDEGLFVSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 5 Chloro 1h Imidazole 4 Carboxylate

Established and Contemporary Approaches to Imidazole (B134444) Ring Construction in Organic Synthesis

The synthesis of the imidazole core is a well-documented area of organic chemistry. Classical methods, such as the Debus synthesis (a multi-component reaction of a dicarbonyl, an aldehyde, and ammonia) and the Radziszewski synthesis, have laid the groundwork for imidazole preparation. Contemporary organic synthesis has expanded this toolbox considerably, with a strong emphasis on efficiency, diversity, and milder reaction conditions.

Modern strategies frequently employ multi-component reactions (MCRs), which allow for the construction of complex molecules like polysubstituted imidazoles in a single step from three or more starting materials. researchgate.netbohrium.com This approach is highly atom-economical and streamlines the synthetic process. Another powerful strategy involves cycloaddition reactions, where the imidazole ring is formed through the cyclization of acyclic precursors. nih.gov These methods offer a high degree of control over the substitution pattern of the final product. Isocyanide-based MCRs, in particular, have proven to be highly influential in the synthesis of nitrogen-containing heterocycles, including imidazoles. bohrium.comnih.gov

Targeted Synthesis of Ethyl 5-Chloro-1H-imidazole-4-carboxylate from Precursor Molecules

The synthesis of the title compound can be approached through several distinct pathways, either by building the substituted ring from precursors or by modifying a pre-existing imidazole core.

One of the most direct conceptual routes to this compound is the selective chlorination of the parent compound, ethyl 1H-imidazole-4-carboxylate. The imidazole ring is electron-rich and susceptible to electrophilic substitution. However, controlling the regioselectivity of halogenation can be challenging.

N-Chlorosuccinimide (NCS) is a common and effective reagent for the chlorination of imidazole rings. psu.edu The reaction typically proceeds by treating the imidazole substrate with NCS in an appropriate solvent, such as a chlorinated solvent or an ether. The regioselectivity is influenced by the existing substituents on the ring. For ethyl 1H-imidazole-4-carboxylate, the C5 position is activated towards electrophilic attack. The general mechanism involves the attack of the imidazole ring on the electrophilic chlorine atom of NCS.

While specific literature detailing the direct chlorination of ethyl 1H-imidazole-4-carboxylate is sparse, methods developed for similar structures, such as 2-substituted-4(5)-hydroxymethylimidazoles, demonstrate the feasibility of this approach. psu.edu In these cases, chlorination with NCS precedes an oxidation step, but the initial chlorination of the ring is a key transformation.

An alternative strategy involves constructing the imidazole ring from acyclic components where one of the precursors already contains the required chlorine atom. This approach offers excellent control over the final substitution pattern.

A prominent example of this type of reaction is the cycloaddition between an ethyl isocyanoacetate and an imidoyl chloride. nih.gov To adapt this method for the synthesis of the target compound, a chlorinated imidoyl chloride would be required as a key synthon. The reaction mechanism is thought to begin with the deprotonation of ethyl isocyanoacetate by a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to form a nucleophilic anion. This anion then attacks the imidoyl chloride, leading to a cyclization cascade that ultimately forms the 1,5-disubstituted imidazole-4-carboxylate. nih.gov By using an appropriately N-substituted and C-chlorinated imidoyl chloride, this method could theoretically provide access to the desired product.

Another relevant method is the 1,5-electrocyclization of azavinyl azomethine ylides, which can be generated from α-chloro-hydrazones. nih.gov This microwave-assisted, one-pot procedure allows for the synthesis of diversely functionalized imidazole-4-carboxylates. Incorporating a chlorine atom into one of the starting materials could direct the synthesis towards the formation of the chloro-substituted target molecule.

Multi-component reactions (MCRs) provide a highly efficient pathway to polysubstituted imidazoles in a single pot. bohrium.comnih.gov A general MCR for synthesizing 2,4,5-trisubstituted imidazoles involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium (B1175870) acetate (B1210297).

To apply this strategy to the synthesis of this compound, a chlorinated 1,2-dicarbonyl equivalent would be necessary. For instance, the reaction could theoretically proceed from ethyl 2-chloro-3-oxobutanoate, formaldehyde (B43269) (or a suitable equivalent), and a source of ammonia (B1221849) like ammonium acetate. The reaction condenses these components to form the imidazole ring with the desired substituents at the C4 and C5 positions. The use of different catalysts, such as Lewis acids or even organocatalysts like imidazole itself, can facilitate these transformations. rsc.org

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions. Key parameters that are typically adjusted include the choice of solvent, reaction temperature, catalyst, and the stoichiometry of the reactants.

Statistical methods like Design of Experiments (DOE) can be employed to systematically explore the reaction space and identify optimal conditions. derpharmachemica.com For imidazole synthesis, factors such as the amount of the ammonia source (e.g., ammonium acetate) and the reaction temperature have been identified as critical process parameters. derpharmachemica.com For example, in a screening study, it was found that increasing the temperature and the molar equivalents of ammonium acetate significantly improved the yield of the imidazole product.

The table below illustrates how reaction parameters can be varied in a hypothetical optimization study for an MCR synthesis.

EntrySolventTemperature (°C)CatalystTime (h)Yield (%)
1Ethanol (B145695)80Acetic Acid1245
2Toluene110None2430
3Ethanol100Acetic Acid865
4Acetonitrile (B52724)80FeCl₃672
5Solvent-free (MW)120None0.585

This table presents hypothetical data for illustrative purposes.

As shown, moving to higher temperatures, using specific catalysts, or employing microwave (MW) irradiation can dramatically improve reaction times and yields. The choice of solvent also plays a critical role, affecting both solubility of reactants and the reaction pathway.

Synthetic Accessibility and Scalability Considerations for Research Applications

For a compound to be useful in research, its synthesis must be practical, reproducible, and ideally, scalable. When evaluating the synthetic routes to this compound, several factors must be considered.

Direct Halogenation: This route is attractive due to its directness, potentially involving only one step from a commercially available precursor. However, challenges may include poor regioselectivity leading to mixtures of products and difficult purifications. The scalability depends on the cost of the starting ester and the chlorinating agent, as well as the efficiency of the purification.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of Ethyl 5 Chloro 1h Imidazole 4 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the connectivity and chemical environment of atoms within a molecule. For ethyl 5-chloro-1H-imidazole-4-carboxylate, a combination of one-dimensional and two-dimensional NMR experiments provides a complete structural map.

Proton NMR (¹H NMR) Analysis of Chemical Shifts, Coupling Patterns, and Integration

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the imidazole (B134444) ring and the ethyl ester group. The integration of these signals confirms the number of protons in each environment.

Imidazole Ring Protons: The C2-H proton is anticipated to appear as a singlet in the downfield region, typically between δ 7.5-8.5 ppm, due to the electron-withdrawing effects of the adjacent nitrogen atoms. The N-H proton of the imidazole ring is expected to be a broad singlet, with a chemical shift that can vary significantly (δ 10-13 ppm) depending on the solvent and concentration, and it may undergo exchange with D₂O.

Ethyl Ester Protons: The ethyl group will present a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-CH₂-) adjacent to the ester oxygen are expected to resonate as a quartet around δ 4.2-4.4 ppm. These protons are coupled to the methyl protons (-CH₃), which in turn will appear as a triplet at approximately δ 1.2-1.4 ppm, with a typical coupling constant (³JHH) of ~7 Hz.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
N-H (Imidazole)10.0 - 13.0Broad Singlet1HN/A
C2-H (Imidazole)7.5 - 8.5Singlet1HN/A
-OCH₂CH₃4.2 - 4.4Quartet2H~7.1
-OCH₂CH₃1.2 - 1.4Triplet3H~7.1

Carbon-13 NMR (¹³C NMR) Analysis of Carbon Framework and Functional Group Environments

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most deshielded and is expected to appear in the δ 160-165 ppm region.

Imidazole Ring Carbons: The chemical shifts of the imidazole ring carbons are influenced by the nitrogen atoms and the chloro substituent. The C2 carbon is typically found around δ 135-145 ppm. The C4 and C5 carbons, being substituted with the carboxylate and chloro groups respectively, will have their resonances in the aromatic region, estimated to be between δ 115-140 ppm.

Ethyl Ester Carbons: The methylene carbon (-CH₂-) of the ethyl group is expected at δ 60-62 ppm, while the terminal methyl carbon (-CH₃) will be the most upfield, typically around δ 14-16 ppm.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C=O (Ester)160 - 165
C2 (Imidazole)135 - 145
C4 (Imidazole)125 - 140
C5 (Imidazole)115 - 130
-OCH₂CH₃60 - 62
-OCH₂CH₃14 - 16

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Long-Range Correlations

2D NMR experiments are indispensable for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a key cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. This would show correlations between the C2-H proton and the C2 carbon, the -CH₂- protons and its carbon, and the -CH₃ protons and its carbon, confirming their direct attachments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) couplings between protons and carbons. This is crucial for piecing together the molecular fragments. Expected key correlations would include:

The C2-H proton showing a correlation to the C4 carbon.

The methylene protons (-CH₂-) of the ethyl group showing a correlation to the ester carbonyl carbon (C=O).

The N-H proton potentially showing correlations to C4 and C5, confirming the position of the substituents on the imidazole ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

HRMS is a powerful technique that provides the exact mass of the parent ion, allowing for the determination of the elemental formula. For this compound (C₆H₇ClN₂O₂), the expected monoisotopic mass is approximately 174.0196 g/mol . The presence of a chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak (M+) and the M+2 peak, with an intensity ratio of approximately 3:1.

FormulaCalculated Monoisotopic Mass (m/z)Ion Species
C₆H₇³⁵ClN₂O₂174.0196[M]⁺
C₆H₇³⁷ClN₂O₂176.0167[M+2]⁺
C₆H₈³⁵ClN₂O₂175.0274[M+H]⁺

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes of Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit several key absorption bands.

N-H Stretch: A broad band in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibration of the imidazole ring.

C-H Stretches: Aromatic C-H stretching from the imidazole ring would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the ethyl group would be observed just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the range of 1700-1730 cm⁻¹.

C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the imidazole ring are expected to appear in the 1450-1650 cm⁻¹ region.

C-O Stretches: Two C-O stretching bands associated with the ester group are anticipated between 1000-1300 cm⁻¹.

C-Cl Stretch: The C-Cl stretching vibration is typically found in the fingerprint region, between 600-800 cm⁻¹.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Imidazole)Stretching3100 - 3400 (broad)
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 3000
C=O (Ester)Stretching1700 - 1730 (strong)
C=N / C=C (Ring)Stretching1450 - 1650
C-O (Ester)Stretching1000 - 1300
C-ClStretching600 - 800

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. The imidazole ring system constitutes the primary chromophore in this compound. It is expected to exhibit absorption bands in the UV region due to π → π* transitions. For the related ethyl imidazole-4-carboxylate, an absorption maximum (λmax) has been reported at 234 nm in acetonitrile (B52724). chemicalbook.com The presence of the chloro and ester substituents on the imidazole ring would likely influence the position and intensity of this absorption band.

ChromophoreElectronic TransitionExpected λmax (nm)
Substituted Imidazole Ringπ → π*230 - 250

Chromatographic Methods for Purity Assessment and Isolation in Research Protocols

The structural elucidation and synthesis of this compound and its derivatives rely heavily on robust analytical techniques to ensure purity, monitor reaction progress, and isolate final products. Chromatographic methods are indispensable tools in this regard, offering high-resolution separation based on the differential partitioning of analytes between a stationary phase and a mobile phase. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are routinely employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this class of molecules. In this modality, a nonpolar stationary phase, typically octadecylsilane (B103800) (C18), is used with a polar mobile phase, usually a mixture of water and a water-miscible organic solvent like acetonitrile or methanol.

Research on structurally similar compounds, such as ethyl 5-methyl-1H-imidazole-4-carboxylate, demonstrates the efficacy of RP-HPLC for analysis. sielc.com Separation is achieved on columns like the Newcrom R1, utilizing a mobile phase of acetonitrile and water with an acidic modifier. sielc.com The addition of an acid, such as formic acid for mass spectrometry (MS) compatibility or phosphoric acid for UV detection, helps to ensure sharp, symmetrical peak shapes by suppressing the ionization of silanol (B1196071) groups on the stationary phase and protonating the imidazole ring. sielc.com Detection is commonly performed using a UV detector, as the imidazole core possesses a chromophore that absorbs in the UV spectrum. epa.gov

A typical analytical HPLC protocol for a compound like this compound would involve sample preparation by dissolving the compound in the mobile phase, followed by injection into the HPLC system. The purity is determined by integrating the peak area of the main component relative to the total area of all observed peaks in the chromatogram.

Table 1: Illustrative RP-HPLC Parameters for Analysis of Imidazole Carboxylate Esters

ParameterTypical ConditionPurpose
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)Provides a nonpolar stationary phase for reversed-phase separation. epa.gov
Mobile Phase Acetonitrile / Water with 0.1% Formic AcidElutes the compound from the column; formic acid improves peak shape and provides MS compatibility. sielc.com
Gradient Isocratic or Gradient elutionAn isocratic method uses a constant mobile phase composition, while a gradient method varies the composition to separate compounds with a wider range of polarities.
Flow Rate 1.0 mL/minControls the speed of the mobile phase through the column, affecting retention time and resolution.
Column Temp. 25 °C - 35 °CMaintained to ensure reproducible retention times.
Detection UV at 210-280 nmThe imidazole ring absorbs UV light, allowing for sensitive detection and quantification. epa.gov
Injection Vol. 5 - 20 µLThe volume of the sample introduced into the system.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. Due to the polarity and relatively low volatility of many imidazole derivatives, a derivatization step is often necessary before GC analysis to convert the analyte into a more volatile and thermally stable form. gdut.edu.cnresearchgate.net A common derivatization agent is isobutyl chloroformate, which reacts with the N-H group of the imidazole ring. gdut.edu.cn

Following derivatization, the sample is injected into the GC, where it is vaporized and carried by an inert gas (mobile phase) through a capillary column (stationary phase). Separation occurs based on the compound's boiling point and interactions with the stationary phase. GC is frequently coupled with a mass spectrometer (GC-MS), which provides both high sensitivity and structural information, making it an excellent tool for identifying impurities and byproducts. scispace.comspkx.net.cn

Table 2: General GC-MS Parameters for Derivatized Imidazole Analysis

ParameterTypical ConditionPurpose
Derivatization Isobutyl chloroformateIncreases volatility and thermal stability of the analyte for GC analysis. gdut.edu.cn
Column Fused-silica capillary (e.g., Carbowax 20M or DB-5ms)The stationary phase where separation occurs based on analyte polarity and volatility. researchgate.net
Carrier Gas Helium or HydrogenThe inert mobile phase that carries the analyte through the column.
Inlet Temp. 250 °C - 280 °CEnsures rapid and complete vaporization of the sample.
Oven Program Temperature gradient (e.g., 50 °C to 250 °C)A programmed temperature ramp allows for the separation of compounds with a range of boiling points.
Detector Mass Spectrometer (MS)Provides mass-to-charge ratio data for compound identification and quantification. scispace.com
Ionization Mode Electron Ionization (EI)A standard ionization technique that generates reproducible mass spectra for library matching.

Thin-Layer Chromatography (TLC) and Column Chromatography

Thin-Layer Chromatography is a simple, rapid, and cost-effective method used extensively for monitoring the progress of chemical reactions and for preliminary purity checks. amazonaws.com For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. A small spot of the reaction mixture is applied to a TLC plate (e.g., silica (B1680970) gel 60 F254), which is then developed in a suitable solvent system. amazonaws.com The differing polarities of the reactants and products cause them to travel at different rates up the plate, resulting in separation. For separating carboxylic acids from their corresponding esters, a mobile phase like hexane/ethyl acetate (B1210297) is often effective, as the less polar ester will have a higher retention factor (Rf) than the more polar acid. researchgate.net Visualization is typically achieved under UV light or by staining with an appropriate reagent like potassium permanganate. amazonaws.com

For the isolation and purification of the final product on a larger scale, column chromatography is the method of choice. nih.gov This technique operates on the same principles as TLC but is used for preparative purposes. The crude product is loaded onto a column packed with a stationary phase (commonly silica gel), and a solvent system (eluent), often determined through TLC optimization, is passed through the column to separate the desired compound from impurities. nih.gov Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product, which are then combined and concentrated to yield the purified this compound.

Chemical Reactivity and Derivatization Strategies of Ethyl 5 Chloro 1h Imidazole 4 Carboxylate

Reactions at the Imidazole (B134444) Nitrogen Atom (e.g., N-Alkylation, N-Arylation)

The imidazole ring of ethyl 5-chloro-1H-imidazole-4-carboxylate possesses two nitrogen atoms, with the N-1 position being a primary site for electrophilic attack, leading to N-alkylation and N-arylation products. These reactions are fundamental for introducing diverse substituents that can significantly modulate the biological activity and physicochemical properties of the parent molecule.

N-Alkylation: The N-alkylation of imidazole derivatives is a well-established transformation, typically proceeding under basic conditions to deprotonate the imidazole nitrogen, followed by nucleophilic attack on an alkyl halide or other alkylating agents. For instance, the alkylation of substituted imidazoles is often carried out using bases such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). rsc.org The reaction of 4- and 5-nitroimidazoles with alkylating agents has been shown to be sensitive to reaction conditions, with heating significantly improving yields. nih.gov While direct N-alkylation of this compound is not extensively detailed, the general principles of imidazole chemistry suggest that it would readily undergo N-alkylation to afford a mixture of N-1 and N-3 isomers, with the regioselectivity being influenced by the steric and electronic nature of the alkylating agent and the reaction conditions.

N-Arylation: Palladium- and copper-catalyzed cross-coupling reactions are the predominant methods for the N-arylation of imidazoles. The Chan-Lam coupling, for example, utilizes a copper catalyst to couple imidazoles with arylboronic acids. nih.govbeilstein-journals.org This method is known for its mild reaction conditions and tolerance of various functional groups. Similarly, the Buchwald-Hartwig amination, a palladium-catalyzed reaction, provides an efficient route to N-aryl imidazoles from aryl halides or triflates. beilstein-journals.org These methodologies offer a powerful platform for the synthesis of N-aryl derivatives of this compound, thereby expanding the chemical space for drug discovery and materials science. The regioselectivity of N-arylation can be influenced by the choice of catalyst and ligands.

Table 1: Representative Conditions for N-Alkylation and N-Arylation of Imidazoles
Reaction TypeReagents and ConditionsProduct TypeReference
N-AlkylationAlkyl halide, K2CO3, Acetonitrile (B52724), 60°CN-Alkyl imidazole nih.gov
N-AlkylationAlkyl halide, DMF, K2CO3, Room Temperature1-Benzyloxyimidazole rsc.org
N-Arylation (Chan-Lam)Arylboronic acid, Copper catalyst, Methanol, Room TemperatureN-Aryl imidazole nih.govbeilstein-journals.org
N-Arylation (Buchwald-Hartwig)Aryl halide, Palladium catalyst, Base (e.g., KOt-Bu)N-Aryl imidazole beilstein-journals.org

Transformations of the Ester Moiety (e.g., Hydrolysis to Carboxylic Acid, Amidation, Reduction to Alcohol)

The ethyl carboxylate group at the C-4 position of the imidazole ring is a key functional handle that can be readily transformed into other important functional groups, including carboxylic acids, amides, and alcohols.

Hydrolysis to Carboxylic Acid: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, often employing sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic medium, is a common method. For example, 1,5-diaryl-1H-imidazole-4-carboxylate esters have been successfully hydrolyzed to their carboxylic acid derivatives in high yields. numberanalytics.com A patent describes the preparation of 1H-imidazole-4-carboxylic acid from its ethyl ester using a potassium hydroxide solution. researchgate.net Microwave-assisted hydrolysis using potassium carbonate in ethanol (B145695) has also been reported as an efficient method for the hydrolysis of ethyl azolylacetates. nih.gov

Amidation: The resulting carboxylic acid from hydrolysis can be converted into a wide range of amides through coupling with various amines. This transformation is typically facilitated by activating agents that convert the carboxylic acid into a more reactive species. Common coupling reagents include carbodiimides (e.g., EDC) or phosphonium (B103445) salts generated in situ. nih.govorganic-chemistry.org Alternatively, direct amidation of the ester is possible through aminolysis, although this often requires harsh conditions. A more direct route from the ester involves its conversion to a carbohydrazide (B1668358) by reaction with hydrazine (B178648) monohydrate, which is a form of amidation. numberanalytics.com

Reduction to Alcohol: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). This transformation has been demonstrated for the analogous ethyl 5-methyl-1H-imidazole-4-carboxylate. d-nb.info Milder reducing agents, such as sodium borohydride, can also be used, often after activation of the corresponding carboxylic acid as a mixed anhydride. nih.gov Catalytic hydrosilylation using manganese(I) catalysts presents another mild method for the reduction of carboxylic acids to alcohols.

Table 2: Key Transformations of the Ester Moiety
TransformationReagents and ConditionsProductReference
HydrolysisNaOH or KOH, H2O/EtOH5-Chloro-1H-imidazole-4-carboxylic acid numberanalytics.comresearchgate.net
Amidation (from acid)Amine, Coupling agent (e.g., EDC)5-Chloro-1H-imidazole-4-carboxamide nih.govorganic-chemistry.org
Hydrazinolysis (from ester)Hydrazine monohydrate, Ethanol, Reflux5-Chloro-1H-imidazole-4-carbohydrazide numberanalytics.com
Reduction (from ester)LiAlH4, THF(5-Chloro-1H-imidazol-4-yl)methanol d-nb.info
Reduction (from acid)NaBH4 (after activation) or [MnBr(CO)5], PhSiH3(5-Chloro-1H-imidazol-4-yl)methanol nih.gov

Reactivity of the Chloro Substituent (e.g., Nucleophilic Substitution, Palladium-Catalyzed Coupling Reactions)

The chlorine atom at the C-5 position of the imidazole ring is a versatile handle for introducing further molecular diversity through nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution: The reactivity of the chloro group towards nucleophilic aromatic substitution (SNAr) is enhanced by the electron-withdrawing nature of the adjacent ester group. Halogens on the imidazole ring, particularly when activated by electron-withdrawing groups like a nitro group, can be displaced by various nucleophiles. While specific examples for this compound are scarce, the general reactivity of halogenoimidazoles suggests that the chloro group could be substituted by nucleophiles such as amines, alkoxides, and thiolates under appropriate conditions.

Palladium-Catalyzed Coupling Reactions: The chloro substituent serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloroimidazole with an aryl or vinyl boronic acid or ester in the presence of a palladium catalyst and a base. The Suzuki coupling has been successfully applied to 5-chloro-1-methyl-4-nitroimidazole (B20735) to synthesize 5-aryl-1-methyl-4-nitroimidazoles in good yields, demonstrating the feasibility of this transformation at the C-5 position. organic-chemistry.org This suggests that this compound would be a suitable substrate for Suzuki coupling.

Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds by coupling the chloroimidazole with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base. This reaction provides a direct route to 5-amino-substituted imidazole derivatives, which are important pharmacophores.

Other Coupling Reactions: Other palladium-catalyzed reactions such as the Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and Stille coupling (with organostannanes) could also be employed to further functionalize the C-5 position, leading to a wide range of derivatives.

Table 3: Palladium-Catalyzed Reactions at the Chloro Substituent
ReactionCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraAryl/vinyl boronic acid or esterPd catalyst (e.g., Pd(PPh3)4), Base5-Aryl/vinyl-1H-imidazole-4-carboxylate
Buchwald-HartwigPrimary/secondary aminePd catalyst, Ligand, Base5-Amino-1H-imidazole-4-carboxylate
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst, Base5-Alkynyl-1H-imidazole-4-carboxylate
HeckAlkenePd catalyst, Base5-Alkenyl-1H-imidazole-4-carboxylate

Functionalization of the Imidazole Ring at Unsubstituted Positions

In this compound, the C-2 position is the only unsubstituted carbon atom on the imidazole ring, making it a prime target for functionalization. Direct C-H functionalization has emerged as a powerful tool for the efficient and atom-economical modification of heterocyclic scaffolds.

Palladium-catalyzed direct C-H arylation has been successfully applied to ethyl imidazole-4-carboxylate, demonstrating selective functionalization at the C-2 position. numberanalytics.com This type of reaction typically involves a palladium catalyst, a ligand, and an oxidant, and it avoids the need for pre-functionalization of the imidazole ring. This methodology provides a direct route to 2-aryl-5-chloro-1H-imidazole-4-carboxylate derivatives.

Another approach to functionalize the C-2 position involves deprotonation with a strong base, such as an organolithium reagent, to generate a highly nucleophilic intermediate. This lithiated species can then be quenched with various electrophiles to introduce a wide range of substituents, including alkyl, silyl, and carbonyl groups. However, the presence of other acidic protons (N-H) and the ester group in this compound would require careful optimization of reaction conditions to achieve selective C-2 lithiation.

Exploration of Novel Reaction Pathways for Scaffold Diversification

Beyond the functionalization of existing substituents, novel reaction pathways can be explored to achieve significant scaffold diversification, leading to the synthesis of unique and complex molecular architectures.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single synthetic operation, offer a highly efficient strategy for generating molecular diversity. Various MCRs have been developed for the synthesis of highly substituted imidazoles. While the direct use of this compound as a component in an MCR is not well-documented, its derivatives could potentially participate in such reactions. For instance, the corresponding aldehyde, obtained from the reduction of the ester, could be a substrate in a three-component reaction to build a new imidazole ring or to fuse a new ring system onto the existing one.

Cycloaddition Reactions: The imidazole ring can participate in cycloaddition reactions, although this is less common than for other heterocyles. More feasibly, functional groups introduced onto the this compound scaffold can undergo cycloadditions. For example, an alkyne introduced at the C-5 position via a Sonogashira coupling could participate in a [3+2] cycloaddition with an azide (B81097) to form a triazole-linked imidazole derivative.

Ring Transformation Reactions: Under certain conditions, the imidazole ring can undergo ring-opening and ring-closing sequences to form other heterocyclic systems. For example, treatment of certain imidazoles with strong bases can lead to ring contraction. While these reactions are often substrate-specific and may require harsh conditions, they represent a potential avenue for generating novel heterocyclic scaffolds from the readily available this compound.

Stereochemical Control and Regioselectivity in Derivatization Processes

Controlling the stereochemistry and regioselectivity of reactions is crucial for the synthesis of specific isomers with desired biological activities.

Regioselectivity: In the derivatization of this compound, several regiochemical challenges arise.

N-Alkylation/N-Arylation: As mentioned in section 4.1, the reaction at the imidazole nitrogen can lead to a mixture of N-1 and N-3 isomers. The regioselectivity is influenced by a combination of steric and electronic factors of the substituents on the imidazole ring and the incoming electrophile, as well as the reaction conditions (solvent, base, temperature). For instance, in the N-alkylation of substituted indazoles, a related azole, the choice of base and solvent has been shown to significantly impact the N-1/N-2 ratio. Electron-withdrawing groups on the imidazole ring can influence the acidity of the N-H protons and thus the site of deprotonation and subsequent reaction.

Functionalization of the Imidazole Ring: In palladium-catalyzed C-H functionalization, directing groups can play a crucial role in determining the site of reaction. For this compound, the ester group and the nitrogen atoms of the imidazole ring can coordinate to the metal center, influencing the regioselectivity of C-H activation.

Stereochemical Control: Stereochemical control becomes important when a new chiral center is introduced during a derivatization reaction. For example, in the reduction of a ketone that might be introduced at the C-2 or C-5 position, the use of chiral reducing agents could lead to the formation of a specific enantiomer of the resulting alcohol. Similarly, if a prochiral group is introduced, subsequent reactions could be designed to be stereoselective. While there is limited specific information on stereocontrolled reactions of this compound, the principles of asymmetric synthesis can be applied to its derivatives to access enantiomerically pure compounds.

Ethyl 5 Chloro 1h Imidazole 4 Carboxylate As a Privileged Scaffold in Drug Discovery and Development Research

Role in Rational Drug Design and Lead Optimization Strategies

Rational drug design relies on a deep understanding of the interactions between a small molecule and its biological target. Ethyl 5-chloro-1H-imidazole-4-carboxylate serves as a valuable scaffold in this process, offering a rigid core upon which various substituents can be strategically placed to optimize binding affinity and selectivity. The chloro and ester moieties are particularly important for derivatization, allowing medicinal chemists to probe the structure-activity relationships (SAR) of novel compound series.

Research into novel inhibitors of HIV-1 integrase provides a compelling example of the utility of the imidazole-4-carboxylate scaffold in lead optimization. In these studies, the ethyl carboxylate group is often hydrolyzed to the corresponding carboxylic acid or converted to a carbohydrazide (B1668358), which can then participate in crucial hydrogen bonding interactions within the enzyme's active site. The chloro-substituent at the 5-position can influence the electronic nature of the imidazole (B134444) ring and provide a vector for further chemical modification. For instance, in the development of 1,5-diaryl-1H-imidazole-4-carboxylic acids as HIV-1 integrase inhibitors, the strategic placement of various aryl groups at the N-1 and C-5 positions, starting from an imidazole carboxylate core, has been instrumental in elucidating the SAR and identifying potent lead compounds nih.gov.

The imidazole scaffold is also a key component in the design of anticancer agents. A series of 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines guidechem.com. In this context, the ethyl carboxylate and the amino group of a related analog, ethyl 5-amino-1H-imidazole-4-carboxylate, serve as anchor points for chemical modifications aimed at enhancing potency and selectivity. One derivative, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, demonstrated significant inhibitory effects on tumor cell colony formation and migration, highlighting the potential of this scaffold in oncology research guidechem.com.

The following table summarizes the key structural features of the this compound scaffold and their significance in rational drug design:

Structural FeatureRole in Rational Drug Design
Imidazole Core A rigid, aromatic scaffold that provides a defined three-dimensional orientation for substituents. It can participate in hydrogen bonding, pi-stacking, and metal coordination.
Ethyl Carboxylate Group A versatile synthetic handle that can be readily hydrolyzed to a carboxylic acid, converted to amides, or other functional groups to modulate solubility and target interactions.
5-Chloro Substituent Influences the electronic properties of the imidazole ring (pKa) and can serve as a point for further chemical modification through nucleophilic substitution or cross-coupling reactions. It can also occupy hydrophobic pockets in a target's binding site.
N-H at position 1 Provides a site for substitution to explore different chemical spaces and modulate the compound's properties.

Applications in Combinatorial Chemistry and High-Throughput Screening Library Development

Combinatorial chemistry, coupled with high-throughput screening (HTS), has revolutionized the process of drug discovery by enabling the rapid synthesis and evaluation of large libraries of compounds. The structural attributes of this compound make it an ideal starting material for the construction of diverse chemical libraries. Its functional groups allow for the attachment of a wide variety of building blocks in a parallel synthesis format.

The synthesis of substituted 3-thio-1,2,4-triazoles and 2-thioimidazoles in a combinatorial fashion highlights the utility of related heterocyclic scaffolds in library generation . Similarly, the imidazole-4,5-dicarboxylic acid scaffold, a close relative of the title compound, has been used to create libraries of dicarboxamides for screening against various biological targets ijfmr.com. These examples underscore the potential of this compound as a core structure for generating libraries of compounds with diverse pharmacological profiles.

The general strategy for library synthesis using this scaffold would involve:

N-1 Alkylation/Arylation: The nitrogen at the 1-position can be readily substituted with a variety of alkyl or aryl halides, expanding the chemical space around the core.

Amidation of the Carboxylate: The ethyl ester can be converted to a carboxylic acid and then coupled with a diverse set of amines to generate a library of amides.

Modification of the Chloro Group: While more challenging, the chlorine atom can potentially be displaced or used in cross-coupling reactions to introduce further diversity.

The resulting libraries of compounds can then be screened against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify novel hit compounds. For example, high-throughput screening of a library of 4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid derivatives led to the identification of a selective inhibitor of the interaction between LEDGF/p75 and HIV-1 IN nih.gov.

Strategic Considerations for Further Development of Imidazole Carboxylate-Based Therapeutic Candidates

The successful development of a therapeutic candidate from a lead compound derived from the this compound scaffold requires careful consideration of several strategic factors. These include optimizing the pharmacokinetic properties, minimizing off-target effects, and ensuring a favorable safety profile.

Pharmacokinetic Optimization: A key challenge in drug development is to ensure that the molecule has appropriate absorption, distribution, metabolism, and excretion (ADME) properties. For imidazole carboxylate-based compounds, this often involves:

Modulating Lipophilicity: The balance between hydrophilicity and lipophilicity is crucial for oral absorption and cell permeability. The substituents on the imidazole ring can be modified to fine-tune this property.

Improving Metabolic Stability: The imidazole ring can be susceptible to metabolic degradation. Strategies to improve stability include the introduction of blocking groups at metabolically labile sites.

Enhancing Solubility: Poor aqueous solubility can limit bioavailability. The ethyl ester can be converted to more polar groups, or salt formation can be explored to improve solubility.

Selectivity and Off-Target Effects: To minimize side effects, it is essential that a drug candidate interacts selectively with its intended target. For imidazole-based compounds, which can interact with a variety of biological targets, achieving selectivity can be a significant challenge. A thorough understanding of the SAR is crucial to design molecules that fit precisely into the binding site of the desired target while avoiding interactions with other proteins.

Preclinical and Clinical Development: Promising candidates identified through lead optimization will need to undergo rigorous preclinical testing to evaluate their efficacy and safety in animal models. This includes toxicology studies to identify any potential adverse effects. If a compound demonstrates a favorable preclinical profile, it can then advance to clinical trials in humans.

Future Perspectives in Academic Research of Ethyl 5 Chloro 1h Imidazole 4 Carboxylate

Exploration of Emerging Synthetic Methodologies and Sustainable Production Routes

The future synthesis of ethyl 5-chloro-1H-imidazole-4-carboxylate and its derivatives is increasingly steering towards green and sustainable chemistry to minimize environmental impact, reduce costs, and enhance efficiency. bohrium.comjipbs.com Traditional synthetic methods are being reimagined through the adoption of eco-friendly techniques.

Key emerging methodologies include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to significantly shorter reaction times, higher yields, and improved product purity compared to conventional heating methods. researchgate.net Its application can streamline the multi-step processes often required for creating complex imidazole (B134444) derivatives.

Ultrasound Irradiation (Sonochemistry): The use of ultrasonic waves can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. bohrium.com This method offers an energy-efficient alternative for synthesizing imidazole-based compounds.

Solvent-Free Reactions: Conducting reactions without a solvent, or "neat," minimizes the use of hazardous organic solvents, reducing chemical waste and environmental pollution. asianpubs.org One-pot, solvent-free syntheses of imidazole derivatives are gaining traction as a highly efficient and green approach. asianpubs.org

Biocatalysis: Employing enzymes or natural catalysts, such as lemon juice, presents a biodegradable, inexpensive, and non-toxic alternative to traditional chemical catalysts. jipbs.com This approach aligns with the principles of green chemistry by utilizing renewable resources. jipbs.comacs.org

These sustainable methods not only offer environmental benefits but also contribute to more efficient and cost-effective production on a larger scale.

Table 1: Comparison of Conventional vs. Sustainable Synthetic Methods for Imidazole Derivatives

MethodologyKey AdvantagesPotential Impact on Synthesis
Microwave IrradiationReduced reaction time, higher yields, energy efficiency. researchgate.netAccelerated discovery and optimization of derivatives.
Ultrasound IrradiationEnhanced reaction rates, energy efficiency. bohrium.comImproved efficiency in key reaction steps.
Solvent-Free ConditionsReduced waste, lower environmental impact, often simpler work-up. asianpubs.orgGreener and more cost-effective production routes.
BiocatalysisUse of renewable, non-toxic, and biodegradable catalysts. jipbs.comDevelopment of highly sustainable and environmentally friendly processes.

Identification of Novel Biological Targets and Therapeutic Areas

The imidazole nucleus is a well-established pharmacophore present in numerous natural products and approved drugs, known to interact with a wide array of biological targets. nih.govresearchgate.netnih.gov Future research on this compound will focus on leveraging this scaffold to address new therapeutic challenges. The polar nature of the imidazole ring can also be advantageous for improving the pharmacokinetic properties of drug candidates. nih.gov

Potential therapeutic areas for derivatives of this compound include:

Oncology: Imidazole derivatives have shown promise in targeting pathways crucial for the survival and proliferation of cancer cells, including the potential to induce apoptosis (programmed cell death). nih.govnih.govnih.gov Future work could explore their efficacy as inhibitors of specific kinases or epigenetic enzymes like sirtuins, which are often dysregulated in cancer. nih.govbohrium.comnih.gov

Infectious Diseases: The imidazole scaffold is central to many antimicrobial and antifungal agents. nih.govnih.gov Research can focus on developing novel derivatives to combat drug-resistant strains of bacteria and fungi by targeting essential microbial enzymes. nih.govresearchgate.net

Neurodegenerative Diseases: There is growing interest in imidazole derivatives as potential treatments for conditions like Alzheimer's and Parkinson's disease. researchgate.net These compounds could be designed to target enzymes such as acetylcholinesterase or to modulate pathways involved in neuroinflammation and oxidative stress. researchgate.netbenthamscience.com

Inflammatory Disorders: By targeting enzymes like cyclooxygenase (COX), imidazole-based compounds can exhibit anti-inflammatory effects. nih.gov This opens avenues for developing new treatments for a range of inflammatory conditions.

Table 2: Potential Biological Targets for this compound Derivatives

Therapeutic AreaPotential Biological TargetRationale
OncologyKinases, Sirtuins, TubulinImidazoles can inhibit enzymes and proteins critical for cancer cell growth and survival. nih.govnih.gov
Infectious DiseasesBacterial and Fungal EnzymesThe imidazole core is a proven scaffold for antimicrobial and antifungal agents. nih.govnih.gov
Neurodegenerative DiseasesAcetylcholinesterase (AChE), Monoamine Oxidase (MAO)Derivatives can be designed to modulate neurotransmitter levels and reduce oxidative stress. researchgate.netbenthamscience.com
Anti-inflammatoryCyclooxygenase (COX) EnzymesThe scaffold is suitable for developing inhibitors of key inflammatory pathway enzymes. nih.gov

Development of Multi-Target Directed Ligands and Hybrid Molecules

Complex, multifactorial diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways, making them difficult to treat with single-target drugs. acs.org A promising strategy is the design of Multi-Target Directed Ligands (MTDLs)—single molecules engineered to interact with two or more biological targets simultaneously. researchgate.netacs.org

The imidazole scaffold is an excellent foundation for creating MTDLs due to its versatile chemical nature, which allows for the attachment of different pharmacophores. researchgate.netbenthamscience.com For instance, a derivative of this compound could be functionalized to create a hybrid molecule that:

Inhibits both acetylcholinesterase and monoamine oxidase for the treatment of Alzheimer's disease.

Combines a kinase inhibitor moiety with an anti-inflammatory agent for cancer therapy.

Acts on multiple targets within a specific pathogen to overcome drug resistance.

This approach aims to enhance therapeutic efficacy and potentially reduce side effects compared to combination therapies using multiple drugs. acs.org The development of such hybrid molecules represents a sophisticated and powerful direction for future research.

Integration with Advanced Artificial Intelligence and Machine Learning Approaches in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the process and reducing costs. mednexus.orgnih.gov These computational tools can be powerfully integrated into the research and development of this compound derivatives.

Key applications of AI and ML in this context include:

Virtual Screening and Hit Identification: AI algorithms can screen vast virtual libraries of imidazole derivatives to identify compounds with a high probability of binding to a specific biological target. premierscience.comastrazeneca.com This significantly narrows down the number of molecules that need to be synthesized and tested in the lab. astrazeneca.com

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models, enhanced by machine learning, can predict the biological activity of novel imidazole derivatives based on their chemical structure. nih.gov

ADMET Prediction: AI tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds early in the discovery phase. researchgate.netnih.govmdpi.com This helps in prioritizing candidates with favorable drug-like properties and reducing the likelihood of late-stage failures. researchgate.net

De Novo Drug Design: Generative AI models can design entirely new imidazole-based molecules optimized for specific properties, such as high potency and low toxicity, expanding the accessible chemical space beyond existing libraries. nih.gov

By combining computational predictions with experimental validation, researchers can design and optimize derivatives of this compound more efficiently, accelerating the journey from initial concept to potential clinical candidate. bohrium.comnih.gov

Q & A

Q. What graph theoretical approaches predict supramolecular assembly in this compound cocrystals?

  • Methodological Answer : Topology descriptors (e.g., sql nets) classify cocrystals using Mercury CSD software. Hydrogen bond propensity (HBP) calculations prioritize coformers (e.g., carboxylic acids) with complementary donor/acceptor profiles. Thermal analysis (DSC/TGA) validates predicted stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.